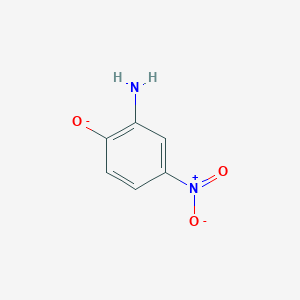

2-Amino-4-nitrophenolate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5N2O3- |

|---|---|

Molecular Weight |

153.12 g/mol |

IUPAC Name |

2-amino-4-nitrophenolate |

InChI |

InChI=1S/C6H6N2O3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H,7H2/p-1 |

InChI Key |

VLZVIIYRNMWPSN-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-Amino-4-nitrophenolate

The preparation of this compound hinges on the partial reduction of 2,4-dinitrophenol (B41442) or its precursors. google.comorgsyn.org The key challenge lies in selectively reducing one nitro group while leaving the other intact.

The most common precursor for synthesizing this compound is 2,4-dinitrophenol. orgsyn.org An alternative starting material is 2,4-dinitrochlorobenzene, which is first hydrolyzed to 2,4-dinitrophenol and then subsequently reduced. prepchem.comgoogle.com Various reducing agents have been employed for this selective reduction, with sodium sulfide (B99878) and sodium hydrosulfide (B80085) being prominent examples. google.comorgsyn.orgprepchem.com

One established method involves suspending 2,4-dinitrophenol in water with ammonium (B1175870) chloride and aqueous ammonia. orgsyn.org The mixture is heated, and then sodium sulfide is added in portions, keeping the temperature between 80-85°C. orgsyn.org After the reaction, the product is isolated by filtration and purified by recrystallization, yielding 2-amino-4-nitrophenol (B125904). orgsyn.org

Another detailed procedure starts with 2,4-dinitrochlorobenzene, which is heated with a sodium hydroxide (B78521) solution to form sodium 2,4-dinitrophenolate (B1223059). prepchem.com This intermediate is then reduced using a sodium hydrosulfide solution at a controlled temperature and pH. google.comprepchem.com The process specifies maintaining the pH between 7 and 9.5 to optimize the reaction. google.comgoogle.com The resulting sodium this compound is then cooled to induce crystallization and isolated by filtration. prepchem.com The yield for this process is reported to be as high as 92% of the theoretical yield. prepchem.com

| Precursor | Reducing Agent | Key Conditions | Yield |

| 2,4-Dinitrophenol | Sodium Sulfide / Ammonium Chloride | 80-85°C | 64-67% orgsyn.org |

| 2,4-Dinitrochlorobenzene | Sodium Hydrosulfide | Hydrolysis at 90-95°C; Reduction at 70-75°C, pH 7-9.5 | 92% google.comprepchem.com |

| 2,4-Dinitrophenol | Hydrazine (B178648) Hydrate (B1144303) / Catalyst | 70-80°C | High google.com |

Catalytic reduction offers an efficient pathway for the synthesis of aminophenols from nitrophenols. For the reduction of 2,4-dinitrophenol, various catalytic systems have been explored. One patented method utilizes a combination of ferric trichloride (B1173362) hexahydrate and activated carbon as a catalyst, with hydrazine hydrate serving as the reducing agent. google.com This approach is noted for its mild reaction conditions and high yield. google.com

Catalysts based on metal nanoparticles are also highly effective for the reduction of nitrophenols. nih.gov These include precious metals such as gold (Au), silver (Ag), palladium (Pd), and platinum (Pt), as well as more abundant and cost-effective metals like copper (Cu), nickel (Ni), and cobalt (Co). nih.govresearchgate.net These nanoparticle catalysts are often supported on materials like magnetite coated with polydopamine to enhance stability and recyclability. nih.gov The catalytic activity has been observed to vary in the order of Au > Ag > Cu. nih.gov The mechanism generally involves the catalyst providing a surface for the reduction to occur, where the nitrophenol is deprotonated by a reducing agent like sodium borohydride (B1222165) to form a phenolate (B1203915) ion intermediate before reduction. nih.gov

| Catalyst System | Reducing Agent | Support Material | Precursor |

| Ferric trichloride hexahydrate / Activated Carbon | Hydrazine Hydrate | - | 2,4-Dinitrophenol google.com |

| Gold (Au) Nanoparticles | Sodium Borohydride | Polydopamine@Magnetite | 2-Nitrophenol (B165410) nih.gov |

| Silver (Ag) Nanoparticles | Sodium Borohydride | Polydopamine@Magnetite | 2-Nitrophenol nih.gov |

| Copper (Cu) Nanoparticles | Sodium Borohydride | Polydopamine@Magnetite | 2-Nitrophenol nih.gov |

| α-Ni(OH)₂ | Sodium Borohydride | Etched Halloysite Nanotubes | 4-Nitrophenol (B140041) acs.org |

Electrolytic reduction represents another approach for the partial reduction of 2,4-dinitrophenol. orgsyn.org This electrochemical method has been documented as a viable route to produce 2-amino-4-nitrophenol. google.com However, historical reports indicate that the yields from electrolytic reduction can be quite variable, ranging from 13% to 53% of the theoretical yield. google.com This method involves the controlled application of an electric current to drive the reduction of one nitro group in the precursor molecule.

The synthesis of this compound can also be viewed as a derivatization process starting from a more basic aromatic compound. A prime example is the synthesis that begins with 2,4-dinitrochlorobenzene. prepchem.comgoogle.com In this multi-step process, the starting material is first transformed into an intermediate, 2,4-dinitrophenol, through a hydrolysis reaction. prepchem.comgoogle.com This step involves heating 2,4-dinitrochlorobenzene in an aqueous solution with a strong base like sodium hydroxide. prepchem.com The resulting 2,4-dinitrophenolate is then subjected to a selective reduction, as described previously, to yield the final this compound product. prepchem.com This pathway demonstrates the conversion of a chlorinated aromatic compound into the desired aminophenol derivative through sequential hydrolysis and reduction.

Reductive Synthesis from Nitroaromatic Precursors

Synthesis and Elucidation of this compound Derivatives

The structure of this compound, with its reactive amino and hydroxyl groups, allows for the synthesis of a wide range of derivatives. Modifications can be targeted at specific functional groups to alter the compound's chemical properties.

The amino group of 2-amino-4-nitrophenol is a common site for chemical modification to produce various derivatives. Studies have shown the synthesis of N-acyl derivatives by replacing a hydrogen atom of the amino group. researchgate.net For example, N-(2-hydroxy-5-nitrophenyl)formamide and N-(2-hydroxy-5-nitrophenyl)acetamide have been synthesized from 2-amino-4-nitrophenol. researchgate.net

Furthermore, the amino group can be used to construct more complex heterocyclic structures. A general method has been described for the synthesis of cyclic derivatives by reacting 2-amino-4-nitrophenol with dibromoalkanes. researchgate.net This pathway has been successfully used to prepare a series of partially saturated heterocycles, including 1,4-benzoxazines, 1,5-benzoxazepines, and 1,6-benzoxazocines, where the nitrogen atom from the original amino group becomes part of the new heterocyclic ring. researchgate.net

| Derivative Class | Reagent(s) | Resulting Structure |

| N-Acyl Derivatives | Formic Acid / Acetic Anhydride | N-(2-hydroxy-5-nitrophenyl)formamide, N-(2-hydroxy-5-nitrophenyl)acetamide researchgate.net |

| Heterocyclic Derivatives | Dibromoalkanes (e.g., 1,2-dibromoethane) | Partially saturated 1,4-benzoxazines, 1,5-benzoxazepines, 1,6-benzoxazocines researchgate.net |

Modifications at the Amino Group

N-Substituted Analogues

The hydrogen atoms of the amino group in 2-amino-4-nitrophenol can be replaced by various organic radicals, such as acyl groups, to form N-substituted derivatives. For instance, N-(2-hydroxy-5-nitrophenyl)formamide and N-(2-hydroxy-5-nitrophenyl)acetamide have been synthesized. These transformations are typically achieved by reacting 2-amino-4-nitrophenol with the corresponding acylating agents.

Schiff Base Formation and Reactivity

The reaction of 2-amino-4-nitrophenol with aldehydes or ketones results in the formation of Schiff bases, also known as imines. These compounds are characterized by a C=N double bond where the nitrogen atom is connected to an aryl group. For example, the Schiff base 2-amino-4-nitrophenol-N-salicylidene is synthesized from 2-amino-4-nitrophenol and salicylaldehyde (B1680747). jocpr.com The formation of these Schiff bases is a condensation reaction, typically carried out in an appropriate solvent like ethanol (B145695).

The reactivity of these Schiff bases has been explored in the formation of metal complexes. The deprotonated phenolic hydroxyl group and the imine nitrogen can act as coordination sites for metal ions, leading to the formation of stable chelates. Co(II) complexes of the Schiff base 2-amino-4-nitrophenol-N-salicylidene with various amino acids have been synthesized and characterized. jocpr.com

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-amino-4-nitrophenol | Salicylaldehyde | Schiff Base | jocpr.com |

| 2-amino-4-nitrophenol-N-salicylidene | Cobalt(II) salt and amino acids | Mixed Ligand Co(II) Complexes | jocpr.com |

Formation of Heterocyclic and Cyclic Derivatives

A significant application of 2-amino-4-nitrophenol is in the synthesis of heterocyclic compounds. A general method for the preparation of partially saturated 1,4-benzoxazines, 1,5-benzoxazepines, and 1,6-benzoxazocines involves the reaction of 2-amino-4-nitrophenol with dibromoalkanes. This pathway provides a versatile route to various ring systems. researchgate.net Another example is the formation of 2-(2-amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one from 2-amino-4-nitrobenzoic acid. nih.gov

Synthesis of Salts and Co-crystals Involving Nitrophenolate Anions

The acidic nature of the phenolic proton in 2-amino-4-nitrophenol allows for the formation of salts and co-crystals. The sodium salt, sodium this compound, is a common intermediate in the synthesis of the parent compound. google.com

Furthermore, 2-amino-4-nitrophenol can form co-crystals with other organic molecules. An example is the formation of 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol. asianpubs.org These co-crystals are held together by non-covalent interactions, such as hydrogen bonding. The crystallographic data for some of these compounds have been determined.

| Compound | Crystal System | Space Group | Reference |

| 2-amino-4-nitrophenol monohydrate | Monoclinic | P21/n | nih.govresearchgate.net |

| 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol | Orthorhombic | Pna21 | asianpubs.org |

Reaction Mechanisms and Pathways in Synthetic Processes

The synthesis of this compound and its derivatives involves several fundamental reaction mechanisms, including nucleophilic substitution and reduction-oxidation processes.

Nucleophilic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key mechanism in the synthesis of this compound, particularly when starting from 2,4-dinitrochlorobenzene. In this reaction, a nucleophile replaces a leaving group on an aromatic ring. The presence of two electron-withdrawing nitro groups at the ortho and para positions to the chlorine atom in 2,4-dinitrochlorobenzene makes the carbon atom attached to the chlorine highly electrophilic and susceptible to nucleophilic attack. doubtnut.combrainly.comshaalaa.com The reaction proceeds via the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of two nitro groups effectively stabilizes the negative charge in this intermediate, thus facilitating the reaction. brainly.com

Reduction-Oxidation Processes in Synthesis

The most common route to 2-amino-4-nitrophenol involves the selective partial reduction of 2,4-dinitrophenol. google.comorgsyn.org This is a reduction-oxidation (redox) process where one of the nitro groups is reduced to an amino group. Various reducing agents can be employed for this transformation, with sodium sulfide and sodium hydrosulfide being commonly used. google.comorgsyn.org The selectivity of the reduction of the ortho-nitro group over the para-nitro group is a critical aspect of this synthesis. The reaction conditions, such as pH and temperature, are controlled to favor the formation of the desired product and minimize the formation of the isomeric 4-amino-2-nitrophenol. google.comgoogle.com For instance, maintaining a pH of 7 to 9.5 during the reduction with a hydrosulfide has been shown to improve the process. google.com Other methods for the reduction of nitroaromatics include catalytic hydrogenation and the use of metals in acidic media. wikipedia.org The catalytic reduction of 2-amino-4-nitrophenol itself to 2,4-diaminophenol (B1205310) has also been reported. researchgate.net

| Starting Material | Reducing Agent | Product | Key Condition | Reference |

| 2,4-dinitrophenol | Sodium sulfide/Ammonium chloride | 2-amino-4-nitrophenol | Temperature control (70-85°C) | orgsyn.org |

| 2,4-dinitrophenol | Hydrosulfide | 2-amino-4-nitrophenol | pH control (7-9.5) | google.com |

| 2-amino-4-nitrophenol | Au@h-Carbon | 2,4-diaminophenol | Catalytic reduction | researchgate.net |

Catalysis in Organic Transformations

While the direct use of this compound as a standalone catalyst is not extensively documented, its role as a redox-active ligand in transition metal complexes is an area of significant interest for catalyzing organic transformations. Aminophenol-based ligands, in general, can coordinate with various metal centers, such as cobalt, manganese, and iron, to form complexes that are effective catalysts in a range of reactions, particularly in aerobic oxidations. The electronic properties of the aminophenol ligand can be tuned by substituents on the aromatic ring, which in turn influences the catalytic activity of the metal complex.

Research into cobalt complexes with sterically hindered aminophenol ligands, such as 2-amino-4,6-di-tert-butylphenol (B167885), provides a well-defined example of this catalytic activity. These complexes have been shown to be competent in the aerobic oxidative cyclization of aminophenols with isonitriles.

In one such study, both Cobalt(II) and Cobalt(III) complexes bearing the 2-amino-4,6-di-tert-butylphenolate ligand were demonstrated to be catalytically active. researchgate.netnih.gov The reaction involves the activation of molecular oxygen, which is believed to proceed through the formation of a ligand-based radical intermediate. researchgate.netnih.gov This intermediate then participates in the oxidative coupling with the isonitrile substrate.

The catalytic performance of these cobalt-aminophenol complexes in the aerobic oxidative cyclization of 2-amino-4,6-di-tert-butylphenol with tert-butylisonitrile is detailed in the table below. The study highlights the competency of both Co(II) and Co(III) species in facilitating this transformation. researchgate.netnih.gov

Table 1: Catalytic Aerobic Oxidative Cyclization of 2-amino-4,6-di-tert-butylphenol

| Catalyst | Substrate 1 | Substrate 2 | Product | Solvent | Temperature | Time (h) | Yield (%) |

| Co(II)(tBu2AP)2(tBu2APH)2 | 2-amino-4,6-di-tert-butylphenol | tert-butylisonitrile | 2-tert-butylamino-5,7-di-tert-butyl-3H-phenoxazin-3-one | Acetonitrile | Room Temp. | 24 | 93 |

| Co(III)(tBu2AP)3 | 2-amino-4,6-di-tert-butylphenol | tert-butylisonitrile | 2-tert-butylamino-5,7-di-tert-butyl-3H-phenoxazin-3-one | Acetonitrile | Room Temp. | 24 | 85 |

Data sourced from Liu et al. (2022). researchgate.netnih.gov

The findings from these studies on related aminophenol ligands suggest the potential for this compound to serve as a valuable ligand in the design of novel transition metal catalysts. The electron-withdrawing nature of the nitro group in this compound could significantly modulate the electronic structure and redox potential of the metal center, potentially leading to unique catalytic activities in various organic transformations. However, specific research detailing the catalytic applications of this compound complexes is still an emerging area requiring further investigation.

Advanced Spectroscopic and Structural Elucidation Studies

Crystallographic Investigations and Crystal Engineering

Crystallographic studies are fundamental to understanding the three-dimensional arrangement of atoms and molecules in a solid state, providing insights into the physical and chemical properties of a compound. For 2-Amino-4-nitrophenol (B125904) and its derivatives, techniques like single-crystal X-ray diffraction have been pivotal in elucidating detailed structural information, including crystal packing, intermolecular forces, and the potential for polymorphism and co-crystallization.

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystal. The analysis of 2-Amino-4-nitrophenol monohydrate has been performed using this method, revealing key details about its molecular geometry and crystal packing.

The commercially available compound was recrystallized from ethanol (B145695) to obtain suitable single crystals for analysis. researchgate.net Data collection for the structural analysis was performed on a Stoe IPDS II diffractometer using Mo Kα radiation. nih.gov A total of 8719 reflections were measured, resulting in 3031 independent reflections, of which 1598 were considered observed with an intensity greater than 2σ(I). nih.gov The structure was solved using the SHELXS97 program and refined with SHELXL97. nih.gov The refinement process resulted in a final R-factor of 0.054, indicating a good agreement between the experimental data and the final structural model. researchgate.net The analysis confirmed that the asymmetric unit of the crystal contains two independent formula units of C₆H₆N₂O₃·H₂O. researchgate.netnih.gov The molecules are largely planar, with the nitro groups slightly twisted out of the benzene (B151609) ring planes. researchgate.netnih.gov

Table 1: Crystallographic Data Collection and Refinement Details for 2-Amino-4-nitrophenol Monohydrate

| Parameter | Value |

|---|---|

| Diffractometer | Stoe IPDS II |

| Radiation | Mo Kα (λ = 0.71069 Å) |

| Temperature (K) | 296 |

| Measured Reflections | 8719 |

| Independent Reflections | 3031 |

| Reflections with I > 2σ(I) | 1598 |

| R_int | 0.069 |

| Final R [I > 2σ(I)] | 0.054 |

| wR(F²) (all data) | 0.116 |

| Goodness-of-fit (S) | 0.98 |

| Data-to-parameter ratio | 12.5 |

Data sourced from references researchgate.netnih.gov.

The crystallographic analysis of 2-Amino-4-nitrophenol monohydrate determined that it crystallizes in the monoclinic system. researchgate.netnih.gov The specific space group was identified as P2₁/n. researchgate.net The unit cell parameters, which define the size and shape of the basic repeating unit of the crystal lattice, were precisely measured. There are eight formula units (Z = 8) within a single unit cell. researchgate.netnih.gov The title compound, C₆H₆N₂O₃·H₂O, crystallizes with two formula units in the asymmetric unit. nih.gov

Table 2: Crystal System and Unit Cell Parameters for 2-Amino-4-nitrophenol Monohydrate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.539 (5) |

| b (Å) | 21.436 (5) |

| c (Å) | 9.714 (5) |

| β (°) | 99.328 (5) |

| Volume (V) (ų) | 1549.1 (13) |

| Z | 8 |

Data sourced from references researchgate.netnih.gov.

Table 3: Selected Hydrogen Bond Geometries in 2-Amino-4-nitrophenol Monohydrate (Å, °)

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| N2—H4⋯O2(i) | 0.89 (5) | 2.51 (5) | 3.382 (3) | 165 (4) |

| N2—H5⋯O3(ii) | 0.89 (5) | 2.47 (5) | 3.317 (3) | 159 (4) |

| N4—H10⋯O4(iv) | 0.92 (5) | 2.18 (5) | 3.062 (3) | 159 (4) |

Symmetry codes: (i) x, y, z-1; (ii) -x+1/2, y-1/2, -z+3/2; (iv) -x+1, -y+1, -z+2. Data sourced from references researchgate.netnih.gov.

Polymorphism, the ability of a compound to exist in more than one crystal structure, and co-crystallization, the formation of a crystalline solid containing two or more different molecular components in a specific stoichiometric ratio, are significant areas of crystal engineering. While specific studies on the polymorphism of 2-Amino-4-nitrophenolate are not extensively detailed, research on related nitrophenol compounds provides insight into this field. For instance, p-nitrophenol has been shown to exist in at least two polymorphic forms, with their structures determined at various temperatures. nih.gov

Co-crystallization studies frequently utilize nitrophenols due to their hydrogen bonding capabilities. Research has been conducted on co-crystals of 4-nitrophenol (B140041) with compounds like 4,4′-bipyridine and 2,1,3-benzoselenadiazole. nih.govmdpi.com These studies demonstrate how hydrogen bonding and other intermolecular forces like π–π stacking can be used to engineer new crystalline materials. nih.gov Furthermore, complexes containing the 4-nitrophenolate (B89219) anion, such as 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol, have been synthesized and structurally characterized, highlighting the role of proton transfer and ionic interactions in forming multi-component crystals. researchgate.netasianpubs.org

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, is a key method for identifying the functional groups within a molecule and probing its chemical structure.

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes vibrations of the molecular bonds. Each type of bond and functional group has a characteristic vibrational frequency, making the resulting spectrum a molecular "fingerprint." The FT-IR spectrum of 2-Amino-4-nitrophenol exhibits characteristic absorption bands corresponding to its primary functional groups: the amino (-NH₂), nitro (-NO₂), hydroxyl (-OH), and the aromatic ring.

Analysis of related compounds provides a basis for assigning these vibrational modes. For example, in nitrophenols, characteristic bands for the nitro group include symmetric stretching (ν(NO₂)sym) and deformation (δ(NO₂)) vibrations. researchgate.net The amino group shows N-H stretching vibrations, while the hydroxyl group exhibits a characteristic O-H stretching band. Vibrations associated with the aromatic ring, such as C-H and C=C stretching, are also prominent. FT-IR can also be a valuable tool for distinguishing between polymorphic forms or confirming the formation of co-crystals, as differences in crystal packing and hydrogen bonding environments can lead to shifts in the observed vibrational frequencies. thermofisher.com

Table 4: Expected Characteristic FT-IR Vibrational Bands for 2-Amino-4-nitrophenol

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 |

| Amino (-NH₂) | N-H symmetric stretch | 3300 - 3500 |

| N-H asymmetric stretch | 3400 - 3500 | |

| N-H scissoring | 1590 - 1650 | |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| C=C stretch | 1400 - 1600 | |

| Nitro (-NO₂) | Asymmetric stretch | 1500 - 1570 |

| Symmetric stretch | 1300 - 1370 |

Raman Spectroscopy

Raman spectroscopy serves as a valuable tool for investigating the vibrational modes of this compound. The technique provides detailed information about the molecular structure by probing the inelastic scattering of monochromatic light. nsf.gov For colored compounds like this compound, which absorbs light in the visible region, Resonance Raman (RR) spectroscopy can be particularly insightful. nsf.gov By using an excitation laser wavelength that overlaps with an electronic absorption band of the molecule, a significant enhancement of Raman signals for vibrations coupled to that electronic transition can be achieved. nsf.gov Given that this compound exhibits strong absorption around 400 nm, excitation in this region would selectively enhance vibrations associated with the chromophore, particularly those involving the nitro and phenolate (B1203915) groups. nsf.govmdpi.com FT-Raman spectra have been recorded for the parent compound, 2-Amino-4-nitrophenol, providing a basis for vibrational analysis. nih.govspectrabase.com

Correlation of Spectra with Molecular Structure and Functional Groups

The vibrational spectrum of this compound provides a direct correlation to its molecular framework and constituent functional groups. The Raman and infrared spectra are characterized by distinct bands corresponding to specific vibrational modes, confirming the presence of the amino (-NH₂), nitro (-NO₂), and phenolate (-O⁻) groups on the aromatic ring.

Key correlations include:

Aromatic Ring Vibrations: Bands corresponding to the C=C stretching vibrations within the benzene ring are typically observed. The substitution pattern on the ring influences the exact frequencies of these modes.

Nitro Group Vibrations: The nitro group is characterized by strong symmetric and asymmetric stretching vibrations. These are sensitive to the electronic environment and are crucial identifiers in the spectrum.

Amino Group Vibrations: The -NH₂ group gives rise to symmetric and asymmetric N-H stretching modes, as well as scissoring and wagging vibrations.

Phenolate Group Vibrations: The C-O stretching vibration of the phenolate group is a key spectral feature. Its frequency is influenced by conjugation with the aromatic ring and the electron-withdrawing nitro group.

The combination of these characteristic vibrational bands allows for a comprehensive structural confirmation of the this compound ion.

Electronic Spectroscopy Investigations

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy reveals the electronic transitions within the this compound molecule. The spectrum is highly sensitive to the protonation state of the molecule. The neutral parent compound, 2-amino-4-nitrophenol, displays absorption maxima at approximately 224 nm, 262 nm, 308 nm, and 370 nm in acidic conditions. nih.govsielc.com

Upon deprotonation to form the this compound ion in a basic medium, a significant bathochromic (red) shift is observed. researchgate.netresearchgate.net The primary absorption band moves to approximately 400 nm. mdpi.comresearchgate.netresearchgate.net This pronounced shift is attributed to the formation of the electron-rich phenolate group. The resulting molecule possesses a strong intramolecular charge transfer (ICT) character, where the phenolate and amino groups act as potent electron donors and the nitro group functions as a strong electron acceptor. mdpi.com The intense absorption band at 400 nm corresponds to the π → π* electronic transition with significant ICT character. mdpi.com

UV-Vis Absorption Maxima (λmax)

| Compound/Form | Reported λmax (nm) | Conditions |

|---|---|---|

| 2-Amino-4-nitrophenol | 224, 262, 308 | Acidic Mobile Phase sielc.com |

| 2-Amino-4-nitrophenol | 308, 370 | Not Specified nih.gov |

| Nitrophenolate form | ~400 | Basic/Aqueous Solution mdpi.comresearchgate.netresearchgate.net |

Fluorescence and Photophysical Property Research

The photophysical properties of nitrophenolates are dominated by their strong charge-transfer characteristics and efficient non-radiative decay pathways. mdpi.com Following photoexcitation into the strong ICT absorption band, this compound is expected to undergo rapid excited-state relaxation. mdpi.com Studies on related nitrophenolates show that the excited state is typically very short-lived. mdpi.com

The primary deactivation pathways include:

Excited-State Solvation Dynamics: The highly polar excited state interacts strongly with surrounding solvent molecules, leading to rapid energy dissipation.

Internal Conversion: The molecule can quickly return to the ground electronic state without emitting a photon. This process is often facilitated by structural rearrangements in the excited state, such as the twisting of the nitro group, which provides an efficient channel for non-radiative decay. mdpi.com

Due to these rapid and efficient non-radiative relaxation mechanisms, nitrophenols and their corresponding phenolate ions are generally characterized as being weakly fluorescent or essentially non-fluorescent. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a definitive method for confirming the structure of this compound by providing information about the chemical environment of each proton. The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons attached to the benzene ring. nih.govspectrabase.com

The chemical shifts (δ) of these aromatic protons are influenced by the electronic effects of the three substituents: the strongly electron-donating phenolate (-O⁻) and amino (-NH₂) groups, and the strongly electron-withdrawing nitro (-NO₂) group.

Electron-donating groups (-O⁻, -NH₂) cause shielding, shifting proton signals to a higher field (lower ppm values).

Electron-withdrawing groups (-NO₂) cause deshielding, shifting proton signals to a lower field (higher ppm values).

Based on these principles, the expected relative chemical shifts for the aromatic protons can be predicted. The proton situated between the two strong donating groups (-O⁻ and -NH₂) would be the most shielded and appear at the highest field. Conversely, the proton adjacent to the electron-withdrawing nitro group would be the most deshielded, appearing at the lowest field. The remaining proton would have an intermediate chemical shift. The spectrum would also exhibit characteristic coupling patterns (doublets and doublets of doublets) due to spin-spin interactions between adjacent protons, which would further confirm their relative positions on the ring.

Predicted ¹H NMR Signals for Aromatic Protons of this compound

| Proton Position | Key Influencing Groups | Expected Relative Chemical Shift | Predicted Multiplicity |

|---|---|---|---|

| H-6 (Ortho to -O⁻, Meta to -NO₂) | Donating (-O⁻), Withdrawing (-NO₂) | Intermediate | Doublet |

| H-5 (Ortho to -NO₂, Meta to -O⁻) | Withdrawing (-NO₂) | Downfield (most deshielded) | Doublet of doublets |

| H-3 (Ortho to -NH₂, Meta to -NO₂) | Donating (-NH₂), Withdrawing (-NO₂) | Upfield (most shielded) | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical method used to determine the carbon skeleton of an organic molecule. Each unique carbon atom in a molecule produces a distinct signal, or resonance, in the ¹³C NMR spectrum. The position of this signal, known as the chemical shift (δ) and measured in parts per million (ppm), is highly sensitive to the electronic environment of the carbon atom. Factors such as the hybridization of the carbon and the electronegativity of adjacent atoms significantly influence the chemical shift.

The carbons directly attached to the electron-withdrawing nitro group (C-4) and the electron-donating hydroxyl (C-1) and amino (C-2) groups are expected to show significant shifts. The carbon bearing the hydroxyl group (C-1) typically resonates in the downfield region around 150-165 ppm. oc-praktikum.de The carbon attached to the nitro group (C-4) is also expected to be significantly deshielded, appearing in the 139-145 ppm range. oc-praktikum.de Conversely, the carbon atom bonded to the amino group (C-2) would be shielded relative to a standard benzene ring. The remaining aromatic carbons (C-3, C-5, C-6) will have chemical shifts influenced by the cumulative effects of all three substituents.

The expected ¹³C NMR chemical shift ranges for the carbon atoms in this compound are summarized in the table below, based on established substituent effects and data from related nitrophenol compounds.

| Carbon Atom | Attached Group(s) | Expected Chemical Shift (δ, ppm) |

| C-1 | -OH | 150 - 165 |

| C-2 | -NH₂ | 130 - 145 |

| C-3 | -H | 115 - 125 |

| C-4 | -NO₂ | 139 - 145 |

| C-5 | -H | 125 - 130 |

| C-6 | -H | 115 - 120 |

Note: These are predicted ranges. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry and Elemental Compositional Analysis

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. This information allows for the determination of a compound's molecular weight with high precision and can be used to deduce its elemental formula. Furthermore, by analyzing the fragmentation patterns of the molecule under specific conditions, valuable structural information can be obtained.

The elemental composition of this compound is C₆H₆N₂O₃. This corresponds to a calculated molecular weight of approximately 154.12 g/mol . nih.gov

In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the spectrum of this compound shows a prominent molecular ion peak (M⁺) at an m/z of 154. nih.gov This peak confirms the molecular weight of the compound.

Tandem mass spectrometry (MS/MS) provides deeper insight into the structure by fragmenting a selected precursor ion. In negative ion mode, the deprotonated molecule ([M-H]⁻) at m/z 153 is often selected as the precursor. Collision-induced dissociation (CID) of this ion reveals characteristic fragmentation pathways. For nitrophenols, a common fragmentation involves the loss of a neutral nitric oxide (NO) molecule (30 Da). researchgate.net The MS/MS spectrum of the [M-H]⁻ ion of this compound shows a major fragment ion at m/z 122.0248. nih.gov This corresponds to the loss of 31 Da from the precursor ion, which can be attributed to the loss of a nitric oxide radical (·NO) and a hydrogen atom.

The key mass spectrometry data for this compound is presented in the table below.

| Ion/Fragment | Mass-to-Charge Ratio (m/z) | Identification |

| [C₆H₆N₂O₃]⁺ | 154 | Molecular Ion (M⁺) |

| [C₆H₅N₂O₃]⁻ | 153.0306 | Deprotonated Molecule ([M-H]⁻) |

| [C₆H₄NO₂]⁻ | 122.0248 | Major fragment from [M-H]⁻ (Loss of HNO) |

The analysis of the isotopic pattern of the molecular ion peak can further confirm the elemental composition, as the relative abundances of the M+1 and M+2 peaks are dependent on the number of carbon, nitrogen, and oxygen atoms in the molecule.

Coordination Chemistry and Metal Complexation Research

Ligand Properties and Chelation Modes of 2-Amino-4-nitrophenolate

The coordination behavior of this compound is dictated by the presence of multiple potential donor atoms and its ability to form stable chelate rings with metal ions.

This compound typically functions as a bidentate ligand, coordinating to a central metal ion through two donor atoms. acs.org Characterization studies indicate that chelation occurs via the nitrogen atom of the amino group and the oxygen atom of the deprotonated phenolate (B1203915) group. acs.orgntno.org This mode of coordination results in the formation of a stable five-membered chelate ring, a common feature in coordination complexes involving this ligand. The presence of both a soft donor (amino nitrogen) and a hard donor (phenolic oxygen) allows this compound to form stable complexes with a variety of metal ions.

| Property | Description |

|---|---|

| Denticity | Bidentate |

| Donor Atom 1 | Nitrogen (from Amino Group) |

| Donor Atom 2 | Oxygen (from Deprotonated Phenolate Group) |

| Chelate Ring Size | 5-membered |

This compound is frequently employed as a primary ligand in the synthesis of mixed-ligand complexes. In many instances, it is first converted into a Schiff base, for example, by condensation with salicylaldehyde (B1680747) to form 2-amino-4-nitrophenol-N-salicylidene. This Schiff base then acts as a multidentate ligand. Subsequently, a secondary ligand, such as an amino acid (e.g., alanine, phenylalanine, valine) or other organic molecules like curcumin (B1669340), is introduced to the coordination sphere of the metal ion. ijcce.ac.ir The formation of these mixed-ligand complexes is significant as they can model the coordination environment in metalloenzymes and are of interest for their potential catalytic and biological activities. nih.gov

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes incorporating this compound has been extensively explored, with a focus on transition metals. Various spectroscopic and analytical techniques are employed to elucidate the structure and geometry of these complexes.

Transition metal complexes of this compound and its derivatives are typically synthesized by reacting a salt of the desired metal with the ligand(s) in a suitable solvent, often ethanol (B145695). The reaction is frequently carried out under reflux to ensure completion. In the case of mixed-ligand complexes, the primary ligand (such as a Schiff base of 2-amino-4-nitrophenol) and the secondary ligand are added to the metal salt solution. The pH of the reaction mixture is sometimes adjusted to facilitate the deprotonation of the ligands and promote complex formation. nih.gov A variety of transition metal ions have been successfully complexed, including but not limited to Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). ijcce.ac.ir The resulting complexes are often colored, solid precipitates that can be isolated by filtration.

| Metal Ion | Primary Ligand (Example) | Secondary Ligand (Example) |

|---|---|---|

| Co(II) | 2-amino-4-nitrophenol-N-salicylidene | Alanine |

| Ni(II) | This compound | Curcumin |

| Mn(II) | This compound | Curcumin |

| Zn(II) | This compound | Curcumin |

| Cd(II) | This compound | Curcumin |

| Hg(II) | This compound | Curcumin |

Based on data from elemental analysis, magnetic susceptibility measurements, and various spectroscopic techniques (FTIR, UV-Vis, NMR), an octahedral geometry is commonly proposed for the transition metal complexes of this compound and its derivatives. ijcce.ac.ir For a metal ion with a coordination number of six, the ligands arrange themselves at the vertices of an octahedron around the central metal ion.

In the context of octahedral complexes with bidentate ligands like this compound, different stereoisomers can exist. When other ligands are present, cis and trans isomers are possible, describing the relative positions of two identical ligands as being adjacent or opposite to each other, respectively. csbsju.edu For complexes with three identical ligands, facial (fac) and meridional (mer) isomers can be formed. In the fac isomer, the three ligands occupy one face of the octahedron, while in the mer isomer, they are in a plane that bisects the octahedron. csbsju.edu The specific stereochemistry of a given complex will depend on the nature of the metal ion and the other ligands in the coordination sphere.

The study of metal complexes with this compound has extended into the realm of biomimetic chemistry, where synthetic complexes are designed to mimic the structure and function of active sites in metalloenzymes. researchgate.net Iron(II) complexes of 2-aminophenolates, including this compound, have been synthesized as models for enzymes that catalyze the oxidative cleavage of aromatic rings. acs.orgnih.gov

Specifically, an iron(II) complex with this compound, supported by a tripodal nitrogen ligand, was isolated and characterized to understand the influence of the aminophenolate ring's electronic properties on its reactivity with dioxygen. acs.org While the this compound complex itself was found to be unreactive towards oxygen, related substituted 2-aminophenolate complexes demonstrated the ability to undergo oxidative C-C bond cleavage of the bound aminophenolate. acs.orgnih.gov These studies provide valuable mechanistic insights into the function of dioxygenase enzymes and highlight the potential of this compound-containing complexes as functional models for biological systems. acs.org

Electronic and Magnetic Properties of Coordination Compounds

The incorporation of this compound as a ligand into metal complexes gives rise to a range of interesting electronic and magnetic behaviors. These properties are primarily dictated by the nature of the metal ion, the coordination geometry, and the electronic interplay between the ligand and the metal center.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are a crucial tool for elucidating the electronic structure of coordination compounds, particularly for determining the number of unpaired electrons and thus the spin state of the central metal ion.

Research into mixed ligand complexes involving this compound (often as part of a larger Schiff base structure) and other ligands like curcumin or amino acids has provided valuable magnetic data. jocpr.comproquest.comrjptonline.orgresearchgate.net For instance, studies on complexes with divalent metal ions such as Manganese(II), Cobalt(II), and Nickel(II) have been conducted to determine their geometry and magnetic moments. proquest.comrjptonline.orgresearchgate.net

In one study, mixed ligand complexes of Mn(II), Co(II), and Ni(II) with 2-Amino-4-nitrophenol (B125904) and curcumin were synthesized and characterized. proquest.comrjptonline.orgresearchgate.net The magnetic susceptibility measurements for these complexes indicated paramagnetic behavior, and the calculated magnetic moments were instrumental in proposing their geometries. proquest.comrjptonline.orgresearchgate.net Typically, the data helps to confirm the oxidation state of the metal and suggests the stereochemistry, such as an octahedral arrangement. proquest.comrjptonline.orgresearchgate.net For example, Co(II) complexes derived from a Schiff base of 2-amino-4-nitrophenol have been characterized using this technique to confirm their electronic configurations. jocpr.com

Table 1: Magnetic Moment Data for Selected Metal(II) Complexes Incorporating this compound Derivatives

| Metal Ion | Secondary Ligand | Observed Magnetic Moment (B.M.) | Proposed Geometry |

| Mn(II) | Curcumin | 5.85 | Octahedral |

| Co(II) | Curcumin | 4.95 | Octahedral |

| Ni(II) | Curcumin | 3.15 | Octahedral |

Data synthesized from studies on mixed ligand complexes. proquest.comrjptonline.orgresearchgate.net

These measurements are fundamental in understanding the spin state of the metal ions, which can be influenced by the ligand field created by this compound and its co-ligands. escholarship.org

Electronic State Analysis and Ligand Field Effects

The this compound ligand coordinates to metal ions, creating a specific ligand field that splits the d-orbitals of the metal into different energy levels. The energy of this splitting is a key parameter that determines the electronic and magnetic properties of the complex. For example, in octahedral complexes of Co(II) and Ni(II) containing this compound derivatives, specific d-d transitions can be assigned from their UV-Vis spectra, allowing for the calculation of ligand field parameters. proquest.comrjptonline.orgresearchgate.net

Furthermore, ultrafast spectroscopic techniques have been employed to study the electronic dynamics of nitrophenolates in solution. nih.gov These studies reveal complex excited-state relaxation mechanisms, including charge transfer and molecular twisting, which are fundamental to understanding the photochemical behavior of these ligands within a coordination sphere. nih.gov The electronic structure of metal-phenolate bonds, in general, has been shown to be highly sensitive to the orientation of the phenolate ring, which in turn affects the spectroscopic properties and reactivity of the complex. nih.gov

Reactivity and Catalytic Activity of Metal Complexes

Metal complexes of this compound are not only of interest for their structural and electronic properties but also for their potential roles in mediating chemical reactions. Their reactivity is centered on both the metal and the coordinated ligand.

Oxidative Transformations within Coordination Spheres

The phenolate moiety, particularly when substituted with electron-withdrawing groups like the nitro group, can participate in oxidative transformations. Research on related aminophenol- and nitrocatechol-containing complexes has shown that the coordinated ligand can be oxidized, often with the involvement of the metal center.

For example, iron(III)-2-amidophenolate complexes have been shown to react with dioxygen, leading to the oxidative cleavage of the ligand's aromatic ring. derpharmachemica.com This reactivity mimics the function of certain enzymes and highlights the potential for aminophenolate ligands to undergo complex oxidative transformations. Similarly, studies on the oxidation of 4-nitrocatechols and the related neurotoxin 6-nitrodopamine demonstrate that these reactions proceed through highly reactive o-quinone intermediates. researchgate.net Such transformations, when occurring within the coordination sphere of a metal, can be controlled and directed to afford specific products, indicating a pathway for designing catalysts for selective oxidation reactions. researchgate.net

Catalytic Applications in Organic Transformations

Complexes containing aminophenolate-type ligands have demonstrated significant potential as catalysts in various organic transformations. derpharmachemica.com A prominent area of research is the catalytic reduction of nitroaromatic compounds, which are common environmental pollutants.

While this compound itself can be a substrate for reduction, its metal complexes, along with those of the closely related 4-nitrophenol (B140041), are effective catalysts for this transformation. researchgate.net The reduction of 4-nitrophenol to 4-aminophenol (B1666318) is a widely used model reaction to test the efficacy of new catalysts. nih.govresearchgate.net Copper(II) complexes containing Schiff base ligands derived from aminophenols have been successfully employed for this purpose, demonstrating high conversion rates in the presence of a reducing agent like sodium borohydride (B1222165). nih.gov

The catalytic cycle typically involves the formation of a phenolate intermediate on the surface of the catalyst. nih.gov The activity of these catalysts is influenced by the metal center, the structure of the ligand, and the reaction conditions. nih.govmdpi.com Research has shown that mixed ligand complexes can exhibit catalytic activity in a variety of other important reactions, including hydrogenation and hydroformylation. jocpr.com

Table 2: Catalytic Activity of Metal Complexes in the Reduction of 4-Nitrophenol

| Catalyst Type | Ligand Type | Substrate | Reducing Agent | Conversion (%) | Reference |

| Copper(II) Complex | N′-salicylidene-2-aminophenol | 4-Nitrophenol | NaBH₄ | 90.8 | nih.gov |

| Cobalt(II) Complex | Thiazole Schiff Base | 4-Nitrophenol | NaBH₄ | ~100 | |

| Gold Nanoparticles | (as catalyst) | 2-Amino-4-nitrophenol | NaBH₄ | ~100 | researchgate.net |

This table presents data from catalytic studies on 4-nitrophenol, a reaction model highly relevant to the potential applications of this compound complexes.

The diverse reactivity and catalytic potential of metal complexes derived from this compound underscore the compound's importance in the development of new functional coordination compounds.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons and energy levels within the 2-Amino-4-nitrophenolate anion. These methods provide a detailed picture of the molecule's stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) is a widely utilized computational method for investigating the electronic structure of many-electron systems, such as this compound. rjpn.orgimist.maresearcher.life DFT calculations, often employing functionals like B3LYP, are used to determine the molecule's optimized geometry, atomic charges, and thermodynamic functions. nih.gov Studies on related nitrophenols and aminophenols use DFT to investigate structural and chemical characteristics, providing a framework for understanding the target molecule. rjpn.org For the this compound anion, DFT calculations would focus on how the interplay between the electron-donating amino (-NH2) group and the electron-withdrawing nitro (-NO2) group influences the electron density across the aromatic ring and the phenolate (B1203915) oxygen. rjpn.orgnih.gov

Molecular Electrostatic Potential (MEP) mapping is a crucial tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. thaiscience.info The MEP map illustrates regions of positive and negative electrostatic potential, corresponding to sites susceptible to nucleophilic and electrophilic attack, respectively. For molecules containing nitro and phenolate groups, computational studies consistently show that the most negative regions (typically colored red) are localized around the oxygen atoms. imist.manih.gov In this compound, the MEP map would display significant negative potential near the phenolate oxygen and the oxygens of the nitro group, identifying these as the primary sites for electrophilic interactions. nih.govthaiscience.info Conversely, positive potential would be expected near the hydrogen atoms of the amino group.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. thaiscience.info For this compound, the electron-donating amino group would raise the energy of the HOMO, while the electron-withdrawing nitro group would lower the energy of the LUMO. This combined effect would result in a relatively small HOMO-LUMO gap, indicating a chemically reactive species. rjpn.orgthaiscience.info

| Parameter | Description | Relevance to this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons (nucleophilicity). Influenced by the -NH2 group. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons (electrophilicity). Influenced by the -NO2 group. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap implies higher reactivity and polarizability. thaiscience.info |

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by studying the interactions between filled (donor) and vacant (acceptor) orbitals. wisc.edu This method evaluates the stabilization energy (E(2)) associated with these donor-acceptor interactions, where a higher E(2) value indicates a more significant interaction and greater molecular stability. For aromatic systems like this compound, NBO analysis can quantify the delocalization of electron density, such as the interaction between the lone pairs on the phenolate oxygen and amino nitrogen with the π* antibonding orbitals of the benzene (B151609) ring. These interactions are crucial for the stability and charge distribution of the molecule. nih.gov

Computational Spectroscopic Simulations

Theoretical simulations of vibrational spectra are essential for interpreting experimental data from techniques like FT-IR and Raman spectroscopy. By calculating the vibrational frequencies and intensities of a molecule's normal modes, researchers can assign specific spectral peaks to corresponding molecular motions. mdpi.com

Computational methods, particularly DFT, are used to calculate the harmonic vibrational frequencies of this compound. nih.gov The resulting theoretical spectrum can be compared with experimental data, such as that available for the protonated form, 2-Amino-4-nitrophenol (B125904), to aid in peak assignment. spectrabase.com Key vibrational modes for this molecule would include the symmetric and asymmetric stretching of the nitro (NO2) group, the stretching and bending of the amino (N-H) bonds, the C-O stretching of the phenolate group, and various aromatic C-C and C-H vibrations. Studies on related nitrophenolate species confirm that these computational approaches can accurately predict vibrational structures. nih.gov

| Vibrational Mode | Typical Wavenumber Range (cm-1) | Description |

|---|---|---|

| N-H Stretching | 3300 - 3500 | Asymmetric and symmetric stretching of the amino group. |

| Aromatic C-H Stretching | 3000 - 3100 | Stretching vibrations of the C-H bonds on the benzene ring. |

| NO2 Asymmetric Stretching | 1500 - 1570 | Asymmetric stretching of the nitro group. |

| Aromatic C=C Stretching | 1450 - 1600 | In-plane stretching of the carbon-carbon bonds in the aromatic ring. |

| NO2 Symmetric Stretching | 1300 - 1370 | Symmetric stretching of the nitro group. |

| C-O Stretching | 1250 - 1350 | Stretching of the phenolate carbon-oxygen bond. |

Theoretical Modeling of Nonlinear Optical (NLO) Properties

The molecular structure of this compound, featuring both electron-donating (-NH2, -O⁻) and electron-withdrawing (-NO2) groups conjugated through a π-system, makes it a candidate for materials with significant nonlinear optical (NLO) properties. Theoretical modeling is crucial for predicting and understanding these properties at the molecular level.

NLO response is related to changes in the molecular dipole moment under a strong electric field, which are described by the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. Computational methods like Hartree-Fock and Density Functional Theory (DFT) are employed to calculate these properties. utwente.nlresearchgate.net

Calculations are typically performed using approaches like the Finite Field method, where the molecule's energy is computed in the presence of an applied electric field. researchgate.net The polarizability and hyperpolarizability tensors are then derived from the energy derivatives with respect to the field strength. Theoretical studies on similar "push-pull" molecules like p-nitroaniline demonstrate that large hyperpolarizability values are associated with significant charge transfer from the donor to the acceptor group. researchgate.netresearchgate.net For this compound, a substantial first hyperpolarizability (β) is expected due to the strong donor-acceptor character.

Table 2: Representative Theoretical NLO Properties for Nitrophenol Isomers

Data adapted from studies on related nitrophenol compounds to illustrate typical calculated values. utwente.nlresearchgate.net

| Compound | Method | α (a.u.) | β (a.u.) |

|---|---|---|---|

| p-Nitrophenol | HF/TZVP | 87.6 | 1004 |

| m-Nitrophenol | HF/TZVP | 86.4 | 557 |

| o-Nitrophenol | HF/TZVP | 85.3 | 473 |

The relationship between molecular structure and NLO activity is a key area of theoretical investigation. For molecules like this compound, several structural features are critical for enhancing NLO response:

Donor-Acceptor Strength : The combination of a strong electron donor (amino group) and a strong electron acceptor (nitro group) is fundamental.

Conjugation Path : The π-conjugated system of the benzene ring efficiently mediates the charge transfer between the donor and acceptor.

Substituent Position : The relative positions of the functional groups significantly impact the NLO properties. Theoretical calculations on nitrophenol isomers show that the para arrangement typically leads to the largest first hyperpolarizability (β) due to a more effective charge transfer axis compared to ortho and meta isomers. researchgate.net In this compound, the para relationship between the amino and nitro groups suggests a strong NLO response.

Theoretical models can explore how modifications to the molecular structure, such as changing the donor/acceptor groups or extending the conjugation length, would tune the NLO properties. mdpi.com

Molecular Dynamics and Mechanistic Pathway Simulations

Computational simulations are invaluable for elucidating the complex reaction mechanisms involved in the formation and degradation of this compound, including the analysis of catalytic processes.

The formation of 2-Amino-4-nitrophenol often involves the selective, partial reduction of 2,4-dinitrophenol (B41442). orgsyn.orgwikipedia.org Theoretical calculations can model the reaction coordinates for this reduction, identifying intermediates and transition states to clarify the regioselectivity of the reaction (i.e., why one nitro group is reduced in preference to the other).

The degradation of nitrophenols in the environment can occur through various biotic and abiotic pathways. ethz.ch Computational studies can simulate these degradation mechanisms. For example, in microbial degradation, enzymes like monooxygenases are often involved. plos.orgnih.gov Quantum mechanics/molecular mechanics (QM/MM) simulations can model the substrate docked in the enzyme's active site, elucidating the specific interactions and the chemical steps of the enzymatic reaction, such as hydroxylation and subsequent ring cleavage. nih.gov These simulations help identify key metabolites, such as 1,2,4-benzenetriol, which has been identified in the degradation pathway of p-nitrophenol by certain bacteria. nih.gov

The reduction of nitrophenols is a model reaction for studying heterogeneous catalysis. The reaction between the 4-nitrophenolate (B89219) ion and a reducing agent like sodium borohydride (B1222165) (NaBH4) is kinetically very slow without a catalyst. researchgate.net This is due to a high activation energy barrier arising from electrostatic repulsion between the two anions (phenolate and borohydride). researchgate.net

Theoretical simulations can model the entire catalytic cycle:

Adsorption : Modeling the adsorption of this compound and borohydride ions onto the surface of a metal nanoparticle catalyst (e.g., Ag, Au, Pt). researchgate.netmdpi.com

Electron Transfer : Simulating the transfer of electrons from the borohydride to the nitrophenolate, mediated by the catalyst.

Reaction Steps : Calculating the energy profiles for the stepwise reduction of the nitro group to an amino group, potentially involving nitroso and hydroxylamino intermediates. researchgate.net

Desorption : Modeling the desorption of the final product, 2,4-diaminophenol (B1205310), from the catalyst surface.

Intermolecular Interactions and Supramolecular Assembly Modeling of this compound

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular interactions, which collectively determine the supramolecular assembly. For this compound, computational and theoretical chemistry studies are instrumental in elucidating the nature and strength of these interactions, providing insights into the stability of its crystal structure. The primary forces at play are hydrogen bonding and π-π stacking, which together create a robust three-dimensional network.

Hydrogen Bond Network Analysis

The molecular structure of this compound, featuring amino (-NH2), hydroxyl (-OH), and nitro (-NO2) functional groups, allows for the formation of a rich and complex network of hydrogen bonds. These interactions are crucial in the stabilization of the crystal lattice. Computational models, particularly those based on Density Functional Theory (DFT), are employed to analyze the geometry and energetics of these hydrogen bonds.

Theoretical studies on related nitrophenol derivatives have shown that intramolecular hydrogen bonds can enhance molecular stability. consensus.appjlu.edu.cn In this compound, an intramolecular hydrogen bond can exist between the amino group and the nitro group, or the hydroxyl group and the amino group, depending on the specific crystalline form.

The analysis of the hydrogen bond network involves identifying all possible hydrogen bond donors and acceptors and calculating the geometric parameters of these bonds, such as the donor-acceptor distance and the bond angle. These parameters, obtained from crystallographic data and optimized through computational methods, provide a quantitative measure of the strength and nature of the hydrogen bonds. The collective effect of these bonds results in a supramolecular architecture that can be visualized and analyzed using specialized software.

Table 1: Representative Hydrogen Bond Parameters in Aminonitrophenol Derivatives

| Donor (D) | Acceptor (A) | D-H···A Angle (°) | D···A Distance (Å) | Interaction Type |

| O-H | O (nitro) | 160-175 | 2.6-2.8 | Intermolecular |

| N-H | O (hydroxyl) | 155-170 | 2.8-3.0 | Intermolecular |

| N-H | O (nitro) | 150-165 | 2.9-3.2 | Intermolecular |

| C-H | O (nitro) | 130-150 | 3.1-3.4 | Weak Intermolecular |

Note: The data in this table is illustrative and represents typical ranges for hydrogen bonds found in related crystalline structures. Specific values for this compound would require dedicated crystallographic and computational analysis.

Stacking and Planar Motif Stability via Computational Methods

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of this compound molecules play a significant role in the stability of its supramolecular assembly. These non-covalent interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings.

Computational methods are essential for quantifying the strength and geometry of these stacking interactions. Quantum mechanical calculations, including DFT and ab initio methods, can be used to determine the interaction energies of stacked dimers of this compound. scirp.org These calculations often involve optimizing the geometry of the dimer to find the most stable arrangement, which can be parallel-displaced or T-shaped, rather than a perfectly eclipsed conformation.

The stability of these planar motifs is influenced by the substituents on the aromatic ring. The electron-withdrawing nitro group and the electron-donating amino and hydroxyl groups can modulate the electrostatic potential of the aromatic ring, thereby affecting the nature and strength of the π-π stacking. For instance, the interaction between an electron-rich ring and an electron-poor ring can lead to stronger stacking interactions.

Table 2: Calculated Interaction Energies for Stacked Aromatic Dimers

| System | Computational Method | Basis Set | Interaction Energy (kcal/mol) | Interplanar Distance (Å) |

| Benzene Dimer | CCSD(T) | aug-cc-pVTZ | -2.73 | 3.58 |

| Nitrobenzene Dimer | B97-D | TZV(2d,2p) | -4.5 to -6.0 | 3.3-3.5 |

| Phenol Dimer | M06-2X | 6-311++G(d,p) | -4.54 | 3.4-3.6 |

Note: This table provides a comparative overview of interaction energies for related aromatic systems to contextualize the potential strength of stacking in this compound. The specific interaction energy for this compound would depend on the precise geometry and computational level of theory employed.

Environmental Chemistry and Degradation Pathway Research

Environmental Fate and Transformation Mechanisms

The transformation of 2-Amino-4-nitrophenolate in the environment is a multifaceted process involving biodegradation, photodegradation, and abiotic chemical reactions. These mechanisms determine the compound's persistence and the nature of the resulting byproducts.

Biodegradation is a primary mechanism for the removal of nitrophenolic compounds from soil and water systems. cdc.gov However, the available data on this compound specifically shows varied microbial responses. For instance, the soil bacterium Nocardia v. was found to be unable to utilize this compound as a sole carbon source under aerobic conditions. nih.gov

In contrast, the phototrophic bacterium Rhodobacter capsulatus demonstrates a capacity to metabolize this compound. nih.gov This process is notably light-dependent and occurs under aerobic conditions. The catabolism requires the presence of alternative carbon and nitrogen sources, such as acetate (B1210297) and ammonium (B1175870), as the bacterium cannot use this compound as its sole source for either element. nih.gov Interestingly, this metabolic pathway does not appear to involve an oxygenase activity that releases nitrite (B80452), a common step in the degradation of other nitroaromatic compounds. nih.gov Studies on related nitrophenols suggest that aerobic degradation is generally faster in top-soil compared to subsoils, while anaerobic degradation proceeds at a slower rate. cdc.gov For some nitrophenols, anaerobic pathways are known to reduce the nitro group to an amino group, forming aminophenols. cdc.gov

Photodegradation represents a significant abiotic pathway for the transformation of this compound. The compound's ultraviolet (UV) spectra exhibit absorption maxima at 308 nm and 370 nm, wavelengths present in sunlight. nih.gov This absorption capability indicates a susceptibility to direct photolysis in aquatic environments and the atmosphere. nih.gov

In the atmosphere, the primary photodegradation route is the reaction with photochemically-produced hydroxyl radicals. nih.gov The estimated rate constant for this vapor-phase reaction leads to a calculated atmospheric half-life of approximately 2.3 days. nih.gov Additionally, reactions with nitrate (B79036) radicals may contribute to its atmospheric degradation. nih.gov The metabolism of this compound by Rhodobacter capsulatus is also light-dependent, suggesting a synergistic process of microbial photodegradation. nih.gov

| Parameter | Value | Reference |

| UV Absorption Maxima | 308 nm, 370 nm | nih.gov |

| Atmospheric Half-Life (vs. OH radicals) | ~2.3 days | nih.gov |

| Vapor-Phase Reaction Rate Constant (vs. OH radicals) | 7.0 x 10⁻¹² cm³/molecule-sec at 25°C | nih.gov |

Beyond photodegradation, abiotic chemical reactions, particularly reductive transformations, play a crucial role in the fate of this compound. The nitro group of the molecule is susceptible to reduction, a transformation that can lead to the formation of other compounds. A key example of this is the catalytic reduction of this compound to 2,4-diaminophenol (B1205310). researchgate.net This process has been demonstrated using catalysts such as gold nanoparticles supported on hollow carbon (Au@h-Carbon). researchgate.net

The reaction can be monitored using UV-Vis spectroscopy, where the reduction is marked by a decrease in the absorbance peak characteristic of the reactant and the appearance of a new peak corresponding to the product, 2,4-diaminophenol. researchgate.net This type of reductive pathway is analogous to the well-studied reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318), which often proceeds via the Langmuir-Hinshelwood mechanism, involving the adsorption of the nitrophenolate ion onto the catalyst surface prior to electron transfer. nih.govresearchgate.net

| Reactant | Product | Catalyst Example | Monitoring Technique | Reference |

| This compound | 2,4-diaminophenol | Au@h-Carbon | UV-Vis Spectroscopy | researchgate.net |

Identification and Analysis of Environmental Degradation Products

The primary identified degradation product from the abiotic reduction of this compound is 2,4-diaminophenol. researchgate.net Its formation is confirmed through techniques like UV-Vis spectroscopy, which tracks the spectral shift during the reaction. researchgate.net

In the context of biodegradation by Rhodobacter capsulatus, however, stable aromatic intermediates such as 2,4-diaminophenol or 4-nitrocatechol (B145892) were not detected in microaerobic cultures. nih.gov This suggests that the microbial degradation pathway may proceed through intermediates that are rapidly transformed or involves a direct ring-cleavage mechanism without the accumulation of these specific aromatic compounds. nih.gov Studies on the degradation of structurally similar compounds, like 2-chloro-4-nitrophenol, have identified metabolites such as chlorohydroquinone (B41787) and hydroquinone (B1673460), indicating that hydroquinone derivatives could be potential, albeit unconfirmed, intermediates in the breakdown of this compound. nih.gov

Microbial Metabolism and Environmental Impact Studies

The microbial metabolism of this compound is a key area of research for understanding its environmental impact and potential for bioremediation.

The degradation of this compound by Rhodobacter capsulatus is an enzymatic process that is both aerobic and light-dependent. nih.gov The specific enzymes involved have not been fully characterized, but the process does not seem to rely on a nitrite-producing oxygenase. nih.gov Furthermore, the degradation is independent of the bacterium's nitrogen fixation (nif) genes, indicating that the metabolic pathway is distinct from its nitrogen-fixing machinery. nih.gov

While enzymes specific to this compound are still under investigation, research on other nitroaromatic compounds points to the involvement of broad-specificity enzymes like peroxidases. escholarship.org For phenolic compounds in general, enzymatic biotransformation can be carried out by several classes of enzymes, including reductases, which are highly relevant for the transformation of the nitro group. mdpi.com The initial step in the microbial degradation of many substituted nitrophenols involves either the oxidative removal of the nitro group as nitrite or its reduction to an amino group. nih.gov The evidence from R. capsulatus suggests a pathway that does not initiate with oxidative nitrite removal. nih.gov

Implications for Bioremediation Strategies

Research into the environmental chemistry and degradation pathways of this compound and related nitroaromatic compounds has significant implications for the development of effective bioremediation strategies. researchgate.net Bioremediation, which utilizes microorganisms to break down environmental pollutants, is considered a promising and cost-effective approach for addressing contamination by nitrophenols. researchgate.netiwaponline.com Understanding the specific metabolic capabilities of different microbes and the environmental conditions that favor degradation is crucial for designing both in-situ (treatment at the contaminated site) and ex-situ (removal and treatment elsewhere) applications. researchgate.net

The microbial degradation of 2-amino-4-nitrophenol (B125904) has been observed in specific organisms, providing a foundation for targeted bioremediation. The phototrophic bacterium Rhodobacter capsulatus can metabolize 2-amino-4-nitrophenol through an aerobic, light-dependent pathway. nih.gov However, this process is contingent on the presence of alternative carbon and nitrogen sources, such as acetate and ammonium, as the bacterium cannot utilize 2-amino-4-nitrophenol as its sole source for either element. nih.gov This dependency highlights a key consideration for bioremediation: the nutrient composition of the contaminated environment must be suitable to support the activity of the degrading microbes.

Studies on analogous nitrophenols further inform bioremediation approaches. Various bacterial genera, including Pseudomonas, Rhodococcus, Arthrobacter, and Nocardia, have demonstrated the ability to degrade different nitrophenol compounds, often utilizing them as a sole source of carbon and energy. nih.govresearchgate.net For instance, Rhodococcus imtechensis strain RKJ300 can effectively degrade a mixture of nitrophenols, which is significant for real-world scenarios where multiple contaminants may be present. researchgate.net Laboratory-scale soil microcosm studies with this strain have demonstrated its potential for in situ bioremediation of contaminated sites. researchgate.net

The specific degradation pathway employed by microorganisms is a critical factor. Two primary initial pathways for p-nitrophenol degradation have been identified: one proceeds via hydroquinone and is common in Gram-negative bacteria, while the other involves 4-nitrocatechol and is often found in Gram-positive bacteria. iwaponline.comnih.gov The identification of intermediates like hydroquinone, which is less toxic than its parent p-nitrophenol, suggests that bioremediation can serve as a detoxification process. nih.gov Engineered strains are also being developed to enhance degradation efficiency, with one study successfully constructing an Escherichia coli strain capable of completely degrading p-nitrophenol to β-ketoadipate, which then enters central metabolic pathways. nih.gov

Table 1: Microbial Degradation of 2-Amino-4-nitrophenol and Related Compounds

| Microorganism | Compound Degraded | Key Intermediates / Pathway | Optimal Conditions & Notes |

|---|---|---|---|

| Rhodobacter capsulatus | 2-Amino-4-nitrophenol | Not specified | Requires O₂, light, and alternative carbon (acetate) and nitrogen (ammonium) sources. nih.gov |

| Pseudomonas putida | p-Nitrophenol (PNP) | Hydroquinone | Optimal growth and degradation at 37°C and neutral pH. nih.gov |

| Rhodococcus imtechensis RKJ300 | 4-Nitrophenol, 2-Chloro-4-nitrophenol, 2,4-Dinitrophenol (B41442) | Hydroquinone, Chlorohydroquinone | Capable of degrading mixtures of nitrophenols; potential for in situ bioremediation. researchgate.net |

| Gram-Negative Bacteria (general) | p-Nitrophenol | Hydroquinone, Maleylacetate | A common pathway for this bacterial group. iwaponline.com |

| Gram-Positive Bacteria (general) | p-Nitrophenol | 4-Nitrocatechol, Hydroxyquinol | A common pathway for this bacterial group. iwaponline.com |

Applications in Advanced Materials Science and Technology

Research in Nonlinear Optical Materials

2-Amino-4-nitrophenolate and its derivatives are investigated for their potential in nonlinear optical (NLO) materials, which are crucial for technologies like frequency conversion, optical communication, and laser technology. ijcrt.orgresearchgate.net The interaction of intense laser light with NLO materials can produce new photons of different frequencies, a phenomenon known as second-harmonic generation (SHG). wikipedia.org

The development of high-quality single crystals is a prerequisite for harnessing the NLO properties of molecular compounds. For organic NLO materials, including those based on nitrophenol derivatives, various solution-based crystal growth techniques are employed to achieve the necessary size and crystalline perfection.

A widely utilized and successful method is the slow evaporation solution technique (SEST) . researchgate.netresearchgate.net This technique involves dissolving the synthesized material in a suitable solvent and allowing the solvent to evaporate slowly at a constant temperature, leading to the gradual formation of single crystals. For example, single crystals of 4-aminopyridinium (B8673708) 4-nitrophenolate (B89219) 4-nitrophenol (B140041) (4AP4NP) and l-phenylalanine-4-nitrophenol (LPAPN) have been successfully grown using this method. researchgate.netresearchgate.net The choice of solvent is critical; methanol (B129727) is a common solvent for growing crystals of 4-nitrophenol derivatives. researchgate.netresearchgate.net

Other techniques include the slow cooling method, which was used to grow large crystals of l-histidinium-4-nitrophenolate 4-nitrophenol (LHPP). acs.org For specific applications requiring larger or higher-quality crystals, more advanced methods like the Sankaranarayanan–Ramasamy (SR) method may be employed. acs.org The quality of the grown crystals is paramount and is assessed using techniques such as single-crystal X-ray diffraction (SXRD) to determine the crystal structure and lattice parameters. researchgate.netresearchgate.net

Table 1: Crystal Growth Techniques for Nitrophenol-based NLO Materials

| Crystal Compound | Growth Technique | Solvent | Reference |

|---|---|---|---|

| 4-aminopyridinium 4-nitrophenolate 4-nitrophenol (4AP4NP) | Solution Method (Slow Evaporation) | Not Specified | researchgate.net |

| l-phenylalanine-4-nitrophenol (LPAPN) | Slow Evaporation Technique | Not Specified | researchgate.net |

| 2-amino 4,6-dimethyl pyrimidine (B1678525) 4-nitrophenol (AMP4N) | Immersed Sankaranarayanan–Ramasamy (ISR) method | Methanol | researchgate.net |

This table is interactive and allows for sorting and filtering of data.

A key metric for NLO materials is their second-harmonic generation (SHG) efficiency, which is often measured relative to a standard material like potassium dihydrogen phosphate (B84403) (KDP). Research has shown that organic crystals based on nitrophenolate moieties can exhibit significantly higher SHG efficiencies.

For instance, a powder test using the Kurtz and Perry technique on l-histidinium-4-nitrophenolate 4-nitrophenol (LHPP) demonstrated an SHG efficiency 3.55 times greater than that of KDP. acs.org Similarly, the (4-nitrophenyl) methionine single organic crystal also showed an SHG performance greater than KDP. researchgate.net The enhancement of SHG efficiency is a primary goal in NLO material research. Studies on related compounds like 2-methyl-4-nitroaniline (B30703) (MNA) have shown that the SHG efficiency can be strongly enhanced—by up to an order of magnitude—by controlling the morphology, such as fabricating nanofibers of the material. rsc.orgnih.govresearchgate.net This suggests that nanostructuring could be a viable strategy for boosting the NLO performance of this compound-based materials.